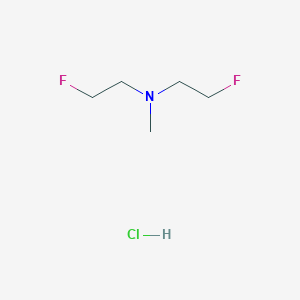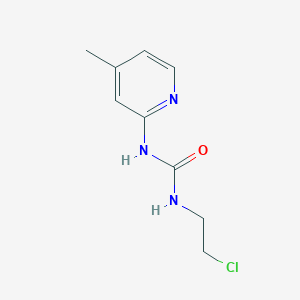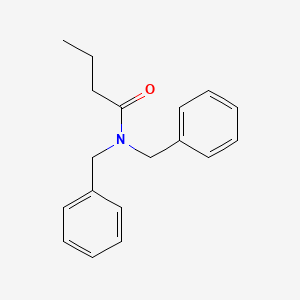
n,n-Dibenzylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzylbutanamide is an organic compound characterized by the presence of two benzyl groups attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzylbutanamide typically involves the reaction of butanamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
Butanamide+2Benzyl Chloride→this compound+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibenzylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to primary or secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dibenzylbutanamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dibenzylacetamide
- N,N-Dibenzylformamide
- N,N-Dibenzylmethanamide
Uniqueness
N,N-Dibenzylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
69833-22-3 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N,N-dibenzylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-2-9-18(20)19(14-16-10-5-3-6-11-16)15-17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3 |
InChI-Schlüssel |
RKBKYUOXBCOVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
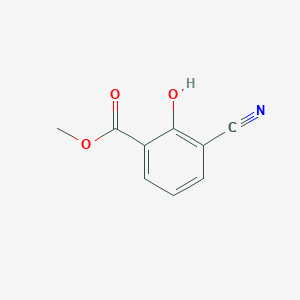
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
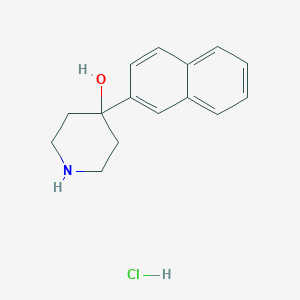
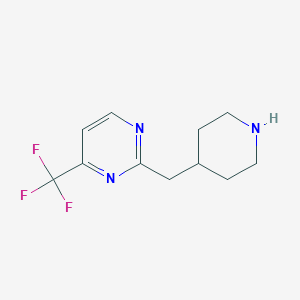
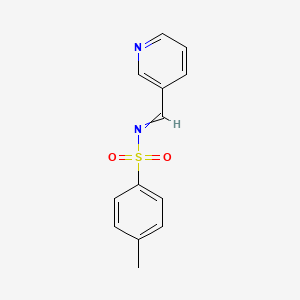
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
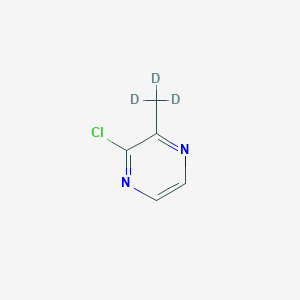
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)
